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Introduction

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound
containing two nitrogen atoms.[1][2] With the CAS registry number 505-66-8, it serves as a
critical building block and versatile intermediate in the synthesis of a wide array of complex
organic molecules.[3] Its unique cyclic diamine structure is of significant interest in medicinal
chemistry and materials science.[3] Homopiperazine and its derivatives are integral to the
development of novel pharmaceuticals, specialty polymers, and advanced materials for
environmental applications.[4][5] The majority of its derivatives exhibit potent biological activity,
making it a cornerstone for synthesizing drugs targeting cardiovascular diseases, central
nervous system disorders, and various cancers.[4][6]

Physicochemical and Spectroscopic Properties

Homopiperazine is typically a white to light yellow crystalline solid that is both air-sensitive and
hygroscopic.[7] It is soluble in water and various organic solvents, including acetone, DMSO,
chloroform, and ethyl acetate.[4][8]

Quantitative Data Summary

The fundamental physical and chemical properties of homopiperazine are summarized below
for quick reference.
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Table 1: Physicochemical Properties of Homopiperazine (CAS 505-66-8)

Property Value Reference(s)
CAS Number 505-66-8 [31[°]
Molecular Formula CsH12N:2 [31[9]
Molecular Weight 100.16 g/mol [9]
Appearance White to light yellow powder or 3]

lump
Melting Point 38-45 °C [319]
Boiling Point 169 °C (lit.) 9]
Density 0.95 g/cm?3 [3]
Flash Point 61 °C (141.8 °F) - closed cup 9]

N Soluble in water, DMSO,
Solubility [41[8]
Acetone, Chloroform

FQUYSHZXSKYCSY-
InChl Key 9]
UHFFFAOYSA-N

| Canonical SMILES | CLCNCCNCL1 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of homopiperazine.

Table 2: Spectroscopic Data for Homopiperazine

Analysis Type Data Highlights Reference(s)
Spectrum available for

'H NMR [10]
reference.

| Crystal Data | Tetragonal, space group 1-42d, a = b = 7.208(2) A, ¢ = 23.094(7) A. |[6] |
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Synthesis and Experimental Protocols

The synthesis of homopiperazine can be achieved through various routes, often starting from
readily available amino compounds like ethylenediamine.[5] A common industrial approach
involves a multi-step process including protection, cyclization, and deprotection.[5][11]

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for homopiperazine, starting from
ethylenediamine.

General Synthesis Workflow for Homopiperazine

Step 1: Protection
Amino-Protecting Agent
(e.g., Boc Anhydride)

Ethylenediamine Cyclization

N,N'-di-Boc-ethylenediamine

Step 2: Cyclization

Base
(e.g., Sodium Alcoholate)

N,N'-di-Boc-homopiperazine

. 1
1,3-Dihalopropane Deprotection

Step 3: Deprotection

Acidic Condition Homopiperazine
(e.g., HClin Alcohol) i (Final Product)
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A typical three-step synthesis of homopiperazine.

Experimental Protocol: Synthesis of Homopiperazine

This protocol is a generalized procedure based on synthetic methods described in the
literature.[11]

o Step 1: Protection of Ethylenediamine

[e]

Dissolve ethylenediamine in an appropriate solvent (e.g., water or an organic solvent).

o Slowly add an amino-protecting agent, such as Di-tert-butyl dicarbonate (Boc anhydride),
to the solution while maintaining a controlled temperature (e.g., 0-40 °C). The molar ratio
of ethylenediamine to the protecting agent is typically between 1:2 and 1:6.[11]

o Stir the reaction mixture for 5-10 hours until the reaction is complete, as monitored by
TLC.

o Isolate the resulting N,N'-di-Boc-ethylenediamine product through extraction and
purification.

o Step 2: Cyclization Reaction

o

Dissolve the protected diamine from Step 1 in a suitable solvent.

[¢]

Add a 1,3-dihalogenopropane (e.g., 1,3-dibromopropane) and a strong base, such as a
sodium alcoholate.

[¢]

Heat the mixture to reflux and stir until the cyclization is complete.

[e]

Cool the reaction mixture and isolate the crude N,N'-di-Boc-homopiperazine. Purify the
product using column chromatography or recrystallization.

o Step 3: Deprotection

o Dissolve the purified N,N'-di-Boc-homopiperazine in a solvent like ethyl acetate.
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o Introduce a saturated solution of a strong acid, such as hydrogen chloride in alcohol, to
cleave the Boc protecting groups.

o This will precipitate the hydrogen halide salt of homopiperazine.
o Adjust the pH of the solution with a base to neutralize the salt.

o Extract the free homopiperazine base with a suitable organic solvent (e.g., ethyl acetate)
and purify by distillation or recrystallization to obtain the final product.[11]

Key Research Applications and Mechanisms of
Action

Homopiperazine's scaffold is a privileged structure in drug discovery, leading to a multitude of
research applications.

Anticancer Drug Development: Proteasome Inhibition

Homopiperazine derivatives (HPDs) have emerged as a novel class of proteasome inhibitors
for cancer therapy.[12] The proteasome is a cellular complex that degrades unneeded or
damaged proteins; its inhibition leads to an accumulation of these proteins, inducing
proteotoxic stress and apoptosis, particularly in cancer cells.[13][14]

Unlike conventional inhibitors like bortezomib, which primarily target the 5 subunit of the
proteasome, certain HPDs can inhibit all three catalytic subunits (1, 32, and (35).[12][13] This
multi-target inhibition provides a distinct mechanism of action that can overcome bortezomib
resistance caused by B5-subunit mutations.[12][14] The derivative K-7174, for example, has
shown efficacy against bortezomib-resistant myeloma cells.[12][13]
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Mechanism of Homopiperazine Derivatives (HPDs) as Proteasome Inhibitors
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HPDs inhibit multiple proteasome subunits, leading to apoptosis.
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Antidiabetic Agents: DPP-4 Inhibition

Derivatives of homopiperazine have been designed as potent inhibitors of Dipeptidyl
Peptidase-4 (DPP-4).[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-
like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][17] These
hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and
suppressing glucagon release.[18]

By inhibiting DPP-4, homopiperazine-based compounds prevent the degradation of GLP-1
and GIP, thereby increasing their active levels.[17] This leads to enhanced insulin secretion
from pancreatic -cells and reduced glucagon output from a-cells, ultimately resulting in
improved glycemic control in patients with type 2 diabetes.[16][18]

Role of Homopiperazine Derivatives as DPP-4 Inhibitors
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DPP-4 inhibition by HPDs enhances incretin effects for glucose control.
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Other Notable Applications

o Neurodegenerative Diseases: Used to prepare potent H3 receptor antagonists for treating
conditions like Alzheimer's disease.[6][19]

o CO:2 Capture: Homopiperazine grafted onto mesoporous silicas shows potential for efficient
and selective CO2z capture.[20]

o Polymer Chemistry: Incorporated into polymers to improve thermal stability and mechanical
properties.[3][4]

» Corrosion Inhibition: Acts as an effective corrosion inhibitor for iron.[6][19]

e Agrochemicals and Cosmetics: Serves as an intermediate in the formulation of pesticides
and herbicides, and is used in skincare to enhance the penetration of active ingredients.[3]

In Vitro Experimental Protocol: Proteasome Activity
Assay

To evaluate the efficacy of novel homopiperazine derivatives as proteasome inhibitors, a
fluorogenic activity assay is commonly employed.[21][22]

o Objective: To measure the chymotrypsin-like activity of the 20S/26S proteasome in the
presence of an inhibitor.[23][24]

» Materials:
o Purified 26S proteasome or cell lysate (e.g., Jurkat cell lysate).[22]
o Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).[24]
o Assay Buffer.
o Homopiperazine derivative (inhibitor) dissolved in DMSO.
o Positive Control Inhibitor: MG-132.[22]

o AMC Standard for calibration curve.[22]
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o 96-well opaque microplate.

o Fluorescence microplate reader (Ex/Em = 350/440 nm).[22]

e Procedure:

o Standard Curve: Prepare a serial dilution of the AMC standard in assay buffer in the
microplate to generate a standard curve (e.g., 0-100 pmol/well).[22]

o Sample Preparation: Add cell extract or purified proteasome to duplicate wells. Adjust the
total volume in each well to 100 pl with Assay Buffer.[22]

o Inhibitor Addition: To one set of duplicate wells, add the homopiperazine derivative at
various concentrations. To the other set, add the vehicle (DMSO). For control wells, add
the specific proteasome inhibitor MG-132.[22]

o Reaction Initiation: Add the Proteasome Substrate (e.g., Suc-LLVY-AMC) to all wells to
start the reaction.[22]

o Measurement: Immediately place the plate in a microplate reader pre-set to 37°C.
Measure the fluorescence kinetics at ExEm 350/440 nm for 30-60 minutes.[22]

o Data Analysis:

o

Calculate the rate of AMC release (RFU/min) for each well.

[¢]

Subtract the rate of the MG-132 control wells (background) from the sample wells to
determine the specific proteasome activity.

[¢]

Use the AMC standard curve to convert the RFU/min to pmol/min of cleaved substrate.

[¢]

Plot the proteasome activity against the inhibitor concentration to determine the ICso value.

Safety and Handling

Homopiperazine is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Handling of Homopiperazine
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Aspect

GHS Hazard Statements

Information Reference(s)

H311: Toxic in contact with
skin. H314: Causes severe
[9][25]

skin burns and eye
damage.

Signal Word

Danger [91[25]

Precautionary Statements

P260: Do not breathe dust.
P280: Wear protective
gloves/clothing/eye
protection/face protection.
P303+P361+P353: IF ON
SKIN: Take off immediately all
contaminated clothing. Rinse
skin with water.
P305+P351+P338: IF IN
EYES: Rinse cautiously with

[°125]

water for several minutes.
Remove contact lenses, if
present and easy to do.
Continue rinsing. P310:
Immediately call a POISON
CENTER or doctor.

Storage Conditions

Store in a cool, dry, well-
ventilated place under an inert

. : [71[26][27]
atmosphere. It is hygroscopic

and air-sensitive.

Personal Protective Equipment
(PPE)

Eyeshields, faceshields,
chemical-resistant gloves,
NIOSH/MSHA-approved

respirator.

[25][28]

| Incompatible Materials | Strong oxidizing agents, strong acids. |[27][28] |
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Conclusion

Homopiperazine (CAS 505-66-8) is a compound of fundamental importance in chemical and
pharmaceutical research. Its unique structural properties make it an invaluable scaffold for the
design and synthesis of novel therapeutic agents, particularly in the fields of oncology and
metabolic diseases. The ability of its derivatives to act through distinct mechanisms, such as
multi-subunit proteasome inhibition, highlights its potential to address clinical challenges like
drug resistance. A thorough understanding of its synthesis, physicochemical properties, and
biological activities is essential for researchers aiming to leverage this versatile molecule in
drug development and materials science innovation. Proper safety and handling procedures
are critical when working with this potent chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments
[experiments.springernature.com]

. CAS Common Chemistry [commonchemistry.cas.org]
. chemimpex.com [chemimpex.com]

. Homopiperazine | 505-66-8 [chemicalbook.com]

2
3
4
¢ 5. nbinno.com [nbinno.com]
6. Homopiperazine CAS#: 505-66-8 [m.chemicalbook.com]
7. Homopiperazine - Safety Data Sheet [chemicalbook.com]
8. Homopiperazine | CAS:505-66-8 | High Purity | Manufacturer BioCrick [biocrick.com]
9. Homopiperazine 98% | 505-66-8 [sigmaaldrich.com]
e 10. Homopiperazine(505-66-8) 1H NMR [m.chemicalbook.com]

e 11. CN103360330A - Synthetic method for homopiperazine - Google Patents
[patents.google.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b121016?utm_src=pdf-body
https://www.benchchem.com/product/b121016?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-4939-8706-1_21
https://experiments.springernature.com/articles/10.1007/978-1-4939-8706-1_21
https://commonchemistry.cas.org/detail?cas_rn=505-66-8
https://www.chemimpex.com/products/43201
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7138982.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-homopiperazine-synthesis-lab-industrial-cl
https://m.chemicalbook.com/ProductChemicalPropertiesCB7138982_EN.htm
https://www.chemicalbook.com/msds/homopiperazine.htm
https://www.biocrick.com/Homopiperazine-BCC8995.html
https://www.sigmaaldrich.com/AR/es/product/aldrich/h16604
https://m.chemicalbook.com/SpectrumEN_505-66-8_1HNMR.htm
https://patents.google.com/patent/CN103360330A/en
https://patents.google.com/patent/CN103360330A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

12. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique
mode of proteasome binding - PubMed [pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. [PDF] Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a
Unigue Mode of Proteasome Binding | Semantic Scholar [semanticscholar.org]

15. researchgate.net [researchgate.net]

16. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship
Studies - PMC [pmc.ncbi.nlm.nih.gov]

17. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4
Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

18. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of
Antidiabetic Agents - PMC [pmc.ncbi.nim.nih.gov]

19. usbio.net [usbio.net]

20. Homopiperazine: synthesis and mainly application_Chemicalbook [chemicalbook.com]
21. researchgate.net [researchgate.net]

22. resources.novushbio.com [resources.novusbio.com]

23. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nim.nih.gov]

24. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

25. Homopiperazine 98 505-66-8 [sigmaaldrich.com]

26. fishersci.com [fishersci.com]

27. assets.thermofisher.cn [assets.thermofisher.cn]

28. mmbio.byu.edu [mmbio.byu.edu]

To cite this document: BenchChem. [Homopiperazine (CAS 505-66-8): A Fundamental
Research and Drug Development Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121016#homopiperazine-cas-505-66-8-fundamental-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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